molecular formula C18H14N2O5S B4716528 ethyl 4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate

ethyl 4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate

Cat. No. B4716528
M. Wt: 370.4 g/mol
InChI Key: PYZXBGABUXRGDO-UHFFFAOYSA-N
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Description

Ethyl 4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate is a chemical compound with the molecular formula C18H14N2O5S . It has an average mass of 370.379 Da and a monoisotopic mass of 370.062347 Da .

Scientific Research Applications

Antimicrobial Activity

This compound has been studied for its potential in combating various microorganisms. The presence of the pyrimidine moiety, known for its biological activity, suggests that this compound could be effective against a range of bacterial and fungal pathogens. Research indicates that similar structures exhibit broad-spectrum antimicrobial properties, which could be harnessed in developing new therapeutic agents .

Anticancer Properties

Compounds with a pyrimidine base are often explored for their anticancer activities. The specific structure of this compound, particularly the fused ring system, may interact with cancer cell DNA, inhibiting replication and inducing apoptosis. This application is crucial in the search for novel chemotherapeutic agents .

Antiviral Applications

The compound’s potential antiviral effects have been highlighted in studies where structurally related compounds showed significant activity against viruses like the Newcastle disease virus. This suggests a promising avenue for the development of new antiviral drugs, especially in the face of emerging viral threats .

Analgesic and Anti-inflammatory Uses

Research has shown that similar ethyl benzoate derivatives possess strong analgesic and anti-inflammatory properties. These findings open up possibilities for this compound to be used in pain management and as a treatment for inflammatory conditions, potentially offering an alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Antidepressant and Anticonvulsant Effects

The structural analogs of this compound have been associated with central nervous system activities, including antidepressant and anticonvulsant effects. This suggests that it could be valuable in the treatment of neurological disorders such as depression and epilepsy .

Antihypertensive and Cardiovascular Research

Compounds containing thiadiazole and pyrimidine rings have been investigated for their antihypertensive effects. This compound could contribute to cardiovascular research, particularly in the development of new medications to manage high blood pressure and related cardiovascular diseases .

properties

IUPAC Name

ethyl 4-[5-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5S/c1-2-24-17(23)11-5-3-10(4-6-11)14-8-7-12(25-14)9-13-15(21)19-18(26)20-16(13)22/h3-9H,2H2,1H3,(H2,19,20,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZXBGABUXRGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate
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ethyl 4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate
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ethyl 4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate
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ethyl 4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate
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ethyl 4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate
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ethyl 4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate

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